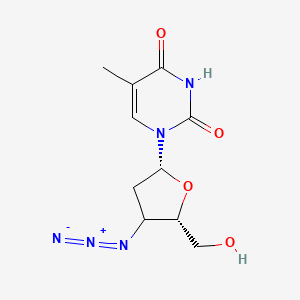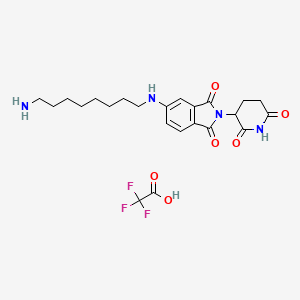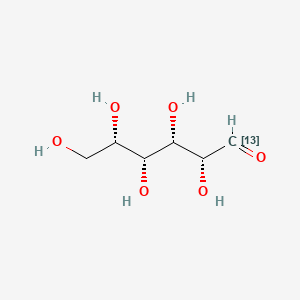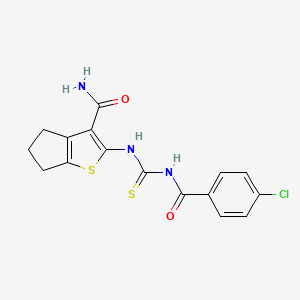
Irbesartan impurity 14-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irbesartan impurity 14-d4 is a deuterated form of Irbesartan impurity 14, which is a byproduct formed during the synthesis of Irbesartan, an angiotensin II receptor antagonist used to treat hypertension and diabetic nephropathy . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Irbesartan impurity 14-d4 involves multiple steps, starting from 4’-aminomethyl-biphenyl-2-carbonitrile. The key steps include:
Formation of Pentanoic Acid Derivative: 4’-aminomethyl-biphenyl-2-carbonitrile reacts with pentanoyl chloride to form pentanoic acid (2’-cyano-biphenyl-4-yl-methyl)-amide.
Tetrazole Formation: The pentanoic acid derivative undergoes a reaction with tributyl tin chloride and sodium azide in the presence of xylene to yield pentanoic acid (2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl)-amide.
Industrial Production Methods
Industrial production methods for this compound are similar to those used for the parent compound, Irbesartan. These methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like N-alkylation, tetrazole formation, and debenzylation .
Analyse Des Réactions Chimiques
Types of Reactions
Irbesartan impurity 14-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to study the stability and reactivity of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring and biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which are useful for studying the pharmacological properties and metabolic pathways of Irbesartan .
Applications De Recherche Scientifique
Irbesartan impurity 14-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the purity and stability of Irbesartan.
Biology: Employed in biological studies to understand the metabolic pathways and interactions of Irbesartan in the body.
Medicine: Helps in the development of new formulations and dosage forms of Irbesartan.
Industry: Used in the quality control and assurance processes during the manufacturing of Irbesartan.
Mécanisme D'action
The mechanism of action of Irbesartan impurity 14-d4 is similar to that of Irbesartan. It prevents angiotensin II from binding to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland. This inhibition leads to vasodilation and a reduction in blood pressure . The deuterated form is particularly useful in studying the pharmacokinetics and metabolic stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Similar to Irbesartan, used for treating high blood pressure and heart failure.
Candesartan: Another member of the sartan family, used for hypertension and heart failure.
Uniqueness
Irbesartan impurity 14-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C14H10N4 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-[4-(azidomethyl)-2,3,5,6-tetradeuteriophenyl]benzonitrile |
InChI |
InChI=1S/C14H10N4/c15-9-13-3-1-2-4-14(13)12-7-5-11(6-8-12)10-17-18-16/h1-8H,10H2/i5D,6D,7D,8D |
Clé InChI |
LANSUNWWSUCCJT-KDWZCNHSSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1CN=[N+]=[N-])[2H])[2H])C2=CC=CC=C2C#N)[2H] |
SMILES canonique |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)




![[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)
